![molecular formula C12H10ClN B196108 4'-Chloro-[1,1'-biphenyl]-2-amine CAS No. 1204-44-0](/img/structure/B196108.png)
4'-Chloro-[1,1'-biphenyl]-2-amine
Overview
Description
4’-Chloro-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C12H10ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the 4’ position and an amine group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-[1,1’-biphenyl]-2-amine typically involves a multi-step process. One common method starts with the nitration of 4-chlorobiphenyl to produce 4’-chloro-2-nitro-1,1’-biphenyl. This intermediate is then reduced to 4’-chloro-[1,1’-biphenyl]-2-amine using a reducing agent such as sodium borohydride (NaBH4) in the presence of a catalyst like cobalt sulfate (CoSO4·7H2O) .
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-[1,1’-biphenyl]-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, is also common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4’-Chloro-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a building block in the manufacture of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 4’-Chloro-[1,1’-biphenyl]-2-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the chlorine atom can participate in halogen bonding, further affecting molecular interactions .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Aminobiphenyl: Lacks the chlorine atom, resulting in different reactivity and applications.
4’-Bromo-[1,1’-biphenyl]-2-amine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Biological Activity
4'-Chloro-[1,1'-biphenyl]-2-amine, also known as 2-(4-chlorophenyl)aniline, is an aromatic amine compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula: C12H10ClN
- Molecular Weight: Approximately 203.67 g/mol
- Appearance: Off-white to pale beige solid
- Melting Point: 45.0 to 49.0 °C
The compound features a biphenyl structure with a chlorine atom at the para position and an amino group at the ortho position, which contributes to its electrophilic properties and biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antibacterial Properties: The compound has shown effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent.
- Antitumor Potential: Preliminary studies suggest that it may have antitumor properties, although specific mechanisms remain under investigation.
- Cytochrome P450 Inhibition: It acts as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial in drug metabolism. This interaction may have implications for drug-drug interactions in pharmacotherapy.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Electrophilic Interactions: Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins and enzymes.
- Hydrogen Bonding: The amino group can participate in hydrogen bonding, enhancing its binding affinity to biological targets.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
5-Chloro-[1,1'-biphenyl]-2-amine | 73006-78-7 | 1.00 | Chlorine substitution at the meta position |
2-(Aminomethyl)-4-chloroaniline | 108047-39-8 | 0.89 | Contains an aminomethyl group |
4-Chloroaniline | 106-47-8 | 0.85 | Simple structure without biphenyl framework |
N-(4-Chlorophenyl)benzamide | 1204-44-0 | 0.87 | Contains a benzamide functional group |
These compounds exhibit varying degrees of biological activity and chemical reactivity based on their structural differences, influencing their applications within biological systems.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antibacterial Activity Study : A recent study assessed the antibacterial efficacy of various biphenyl derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for therapeutic applications in treating bacterial infections.
- Antitumor Activity Evaluation : Another investigation focused on the antitumor effects of the compound in vitro. It demonstrated cytotoxic effects on cancer cell lines, warranting further research into its mechanisms and potential as an anticancer drug.
- Cytochrome P450 Inhibition Research : A pharmacological study highlighted the compound's role as a CYP450 enzyme inhibitor. This finding is critical for understanding its implications in drug metabolism and interactions within therapeutic contexts .
Properties
IUPAC Name |
2-(4-chlorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBWZIPCMDZOPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923380 | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-44-0 | |
Record name | 4′-Chloro[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1204-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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